molecular formula C8H12N2O B1485402 trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2140522-31-0

trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B1485402
CAS No.: 2140522-31-0
M. Wt: 152.19 g/mol
InChI Key: ZXFGXAJENLKSEZ-HTQZYQBOSA-N
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Description

trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with a 4-methyl-1H-pyrazol-1-yl group and a hydroxyl group in a trans configuration

Preparation Methods

The synthesis of trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-1H-pyrazole and cyclobutanone.

    Reaction Conditions: The key step involves the nucleophilic addition of 4-methyl-1H-pyrazole to cyclobutanone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: can be compared with similar compounds such as:

    trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.

    trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol: Contains a cyclopentane ring instead of a cyclobutane ring, which can influence its chemical properties and applications.

    trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-one:

This compound .

Properties

IUPAC Name

(1R,2R)-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGXAJENLKSEZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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